molecular formula C9H7F2N3O B7896234 5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one

5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one

Cat. No.: B7896234
M. Wt: 211.17 g/mol
InChI Key: IGVBTUSIUPVLQS-UHFFFAOYSA-N
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Description

5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

The preparation of 5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one involves several synthetic routes and reaction conditions. The most common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar molecular structures and reactivity. The comparison involves analyzing the structural and functional similarities and differences between these compounds .

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable tool in scientific research and industrial applications

Properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-12-9(15)14-13-8/h1-2,4H,3H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVBTUSIUPVLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC2=NC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)CC2=NC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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